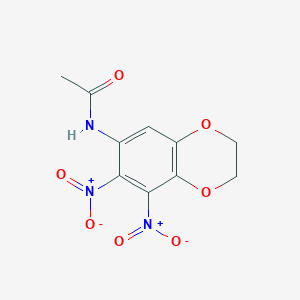

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Properties

IUPAC Name |

N-(5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSAFZNQZDBRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzodioxin Intermediate

The initial step involves synthesizing a benzodioxin derivative with suitable functional groups for further substitution:

- Starting Material: N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine or a related precursor.

- Method: The precursor undergoes nitration to introduce nitro groups at the 7 and 8 positions of the benzodioxin ring. This nitration typically employs a mixture of concentrated sulfuric acid and nitric acid, with reaction temperatures carefully controlled between 0°C and 150°C to regulate mono- or di-nitration selectivity.

Reagents: Sulfuric acid and nitric acid in ratios of approximately 2.5:1.

Temperature: 0°C to 150°C, depending on the desired degree of nitration.

Outcome: Formation of 7,8-dinitro derivatives on the benzodioxin core.

Electrophilic Aromatic Substitution (Nitration)

The nitration step is critical for selectively introducing nitro groups at the 7 and 8 positions:

| Parameter | Details |

|---|---|

| Reagents | Concentrated sulfuric acid and nitric acid |

| Temperature Range | 0°C to 150°C |

| Reaction Time | Variable, monitored via TLC |

| Selectivity | Dependent on substituents; electron-withdrawing groups favor nitration at specific positions |

The nitration process is influenced by existing substituents on the ring, with electron-donating groups directing nitration to ortho and para positions, while withdrawing groups favor meta positions. For benzodioxin derivatives, nitration at the 7 and 8 positions is achieved under optimized conditions.

Preparation of the Acetamide Derivative

Following nitration, the next step involves attaching the acetamide group:

- Nucleophilic Acylation: The amino group on the benzodioxin core reacts with an acyl chloride or acetic anhydride to form the acetamide linkage.

Reagents: Acetyl chloride or acetic anhydride

Conditions: Neat or in inert solvents such as benzene, toluene, or dichloromethane at 0-100°C.

Excess reagent is employed to drive the reaction to completion.

Outcome: Formation of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Functionalization and Purification

- Purification: The crude product is purified via recrystallization or chromatography.

- Notes: The reaction conditions are optimized to prevent over-nitration or degradation of the benzodioxin ring.

Notes on Reaction Conditions and Optimization

| Aspect | Details |

|---|---|

| Temperature Control | Critical during nitration to prevent poly-nitration or ring degradation. |

| Reagent Excess | Excess nitrating mixture ensures complete nitration at desired positions. |

| Reaction Monitoring | TLC, IR, and NMR are employed to monitor progress and confirm product formation. |

| Yield | Typically ranges from 60-85%, depending on reaction conditions and purification efficiency. |

Data Table: Summary of Preparation Parameters

| Step | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| Nitration | Sulfuric acid + nitric acid | 0°C to 150°C | Introduce nitro groups at 7,8 positions | 7,8-Dinitro benzodioxin derivative |

| Acylation | Acetyl chloride / acetic anhydride | 0-100°C | Form acetamide linkage | This compound |

| Purification | Recrystallization / chromatography | Ambient conditions | Isolate pure compound | High purity target compound |

Research Findings and Literature Support

Research indicates that nitration of benzodioxin derivatives is sensitive to reaction conditions, with temperature and acid ratios critically affecting regioselectivity. The use of controlled nitration conditions ensures selective substitution at the desired positions, which is essential for subsequent acetamide formation. The acylation step is straightforward, often employing acetic anhydride under mild conditions, with purification achieved through standard recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinone derivatives of the benzodioxin ring.

Scientific Research Applications

Medicinal Chemistry

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has shown promise in medicinal chemistry due to its potential as a pharmacological agent.

Potential Therapeutic Uses:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects: Research indicates that derivatives of benzodioxin compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies:

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and identified modifications that enhance antimicrobial activity.

- Another investigation in Pharmaceutical Research highlighted the anti-inflammatory potential of benzodioxin derivatives in preclinical models.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and composite materials.

Applications:

- Polymer Synthesis: The compound can serve as a monomer or additive in polymer formulations to improve mechanical properties and thermal stability.

- Nanocomposites: Incorporating this compound into nanocomposite materials can enhance their electrical and thermal conductivity.

Research Findings:

- A recent study demonstrated that incorporating dinitrobenzodioxin derivatives into polymer matrices significantly improved tensile strength and thermal resistance.

- Investigations into nanocomposites revealed enhanced electrical properties when this compound was used as a filler material.

Environmental Science

The environmental applications of this compound are emerging as researchers investigate its behavior and impact on ecosystems.

Potential Uses:

- Pollution Remediation: The compound's reactivity may allow it to participate in degradation processes for environmental pollutants.

Case Studies:

- Research conducted by environmental scientists indicated that similar compounds can facilitate the breakdown of persistent organic pollutants in contaminated soils.

- Studies on the biodegradability of benzodioxin derivatives have shown promise for their use in bioremediation strategies.

Mechanism of Action

The mechanism of action of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with structurally related benzodioxin derivatives, focusing on structural features, physicochemical properties, biological activity, and synthesis.

Structural and Physicochemical Comparisons

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Structure: Lacks nitro substituents at positions 7 and 7. Molecular Weight: 193.20 g/mol (C₁₀H₁₁NO₃). NMR Data:

- ¹H-NMR (CDCl₃) : δ 7.08 (NH), 6.76–7.09 (aromatic protons), 4.20 (dioxane ring protons), 2.11 (acetamide methyl) .

- ¹³C-NMR: δ 168.2 (C=O), 143.4–109.9 (aromatic carbons), 64.4–24.4 (dioxane and methyl carbons) .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide Structure: Features a bromoacetamide group instead of nitro substituents. Synthesis: Synthesized via bromoacetylation of 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions (pH 8–10) .

3',4'-(2-Hydroxy Methyl-1",4"-Dioxino) Flavone (4g) Structure: Flavone derivative with a hydroxy-methyl-substituted dioxane ring. Biological Activity: Exhibits significant antihepatotoxic activity (comparable to silymarin) by reducing serum SGOT, SGPT, and ALKP levels in rat models . SAR Insight: Hydroxy-methyl groups enhance antihepatotoxic efficacy compared to nitro or halogen substituents .

Data Table: Key Attributes of Comparable Compounds

Biological Activity

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound characterized by its unique structure, featuring both nitro and acetamide groups on a benzodioxin ring. This structural configuration suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

- Molecular Formula: C₁₀H₉N₃O₇

- Molecular Weight: 283.19 g/mol

- CAS Number: 855223-18-6

The compound is synthesized through a two-step process: nitration of 2,3-dihydro-1,4-benzodioxin followed by acylation with acetic anhydride. The presence of nitro groups at positions 7 and 8 enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its nitro and acetamide functionalities. The nitro groups can undergo bioreduction to generate reactive intermediates that may interact with cellular components. The acetamide group can form hydrogen bonds with proteins, potentially affecting their function.

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer activities. The potential for this compound to act as a biochemical probe in these areas is under investigation.

Case Studies

- Anticancer Activity : A study exploring derivatives of benzodioxin compounds found that certain modifications resulted in significant cytotoxic effects against various cancer cell lines. The presence of nitro groups may enhance the effectiveness of these compounds as anticancer agents.

- Antimicrobial Properties : Similar compounds have been studied for their ability to inhibit bacterial growth. The unique structure of this compound suggests it may possess comparable antimicrobial effects.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Lacks nitro groups | Limited biological activity |

| N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Reduced nitro groups | Altered properties |

| N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Contains sulfonamide | Distinct biological activities |

The table above highlights the uniqueness of this compound due to its specific functional groups which contribute to its potential biological activities.

Scientific Research

This compound is being explored for various applications in scientific research:

Chemistry : As an intermediate in the synthesis of more complex organic molecules.

Biology : Investigated for its role as a biochemical probe due to its unique structural features.

Medicine : Explored for potential therapeutic applications in antimicrobial and anticancer treatments.

Industry : Utilized in developing advanced materials such as polymers and coatings due to its structural properties.

Q & A

Q. What are critical considerations for reproducing synthetic protocols across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.